![molecular formula C22H16ClN5O2S B2373159 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-20-7](/img/structure/B2373159.png)
7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a triazole ring fused at the 1 and 2 positions. The phenylsulfonyl and p-tolyl groups are likely attached at the 3 and 5 positions, respectively .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinazolines in general can undergo a variety of reactions. These include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the nitrogen atoms .Scientific Research Applications
Inhibitors of Human Heart Chymase
One of the primary applications of compounds related to 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is as inhibitors of human heart chymase. Chymase is an enzyme involved in the angiotensin II generation and degradation of matrix proteins, which plays a significant role in cardiovascular diseases. Research by Fukami et al. (2000) on 3-phenylsulfonylquinazoline-2,4-dione derivatives, which share a structural resemblance with the compound , showed potent inhibitory activity against human heart chymase. These compounds, particularly those with a 7-chloroquinazoline moiety, demonstrated significant interaction with the active sites of chymase, suggesting their potential in therapeutic applications against cardiovascular diseases (Fukami et al., 2000).
Synthesis and Reactivity in Organic Chemistry
Compounds like this compound serve as valuable intermediates in organic synthesis, leading to the creation of various novel compounds with potential biological activities. For instance, Heras et al. (2003) explored the synthesis of triazolo[1,5-a]triazin-7-one derivatives starting from 3-amino-5-sulfanyl-1,2,4-triazole. The synthetic pathway involves several steps, including alkylation, reaction with p-nitrophenyl chloroformate, and final oxidation, leading to highly functionalized triazoles. This research illustrates the versatility of triazoloquinazoline derivatives in synthesizing complex organic molecules, potentially leading to new therapeutic agents (Heras et al., 2003).
Antihistaminic and Adenosine Receptor Antagonists
Another significant area of application is in the development of antihistaminic and adenosine receptor antagonists. Alagarsamy et al. (2008) synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which showed promising H(1)-antihistaminic activity in vivo. These compounds, particularly the 4-butyl-1-methyl derivative, demonstrated potent protective effects against histamine-induced bronchospasm in guinea pigs, highlighting their potential as new class H(1)-antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2008).
In the context of adenosine receptor antagonism, Kim et al. (1996) investigated derivatives of the triazoloquinazoline adenosine antagonist CGS15943, aiming for A3 subtype selectivity. Through modifications such as acylation of the 5-amino group, they achieved compounds with high affinity and selectivity for human A3 receptors, suggesting their potential in therapeutic applications requiring adenosine receptor antagonism (Kim et al., 1996).
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-7-10-16(11-8-14)24-20-18-13-15(23)9-12-19(18)28-21(25-20)22(26-27-28)31(29,30)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNLODBYOCDDLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

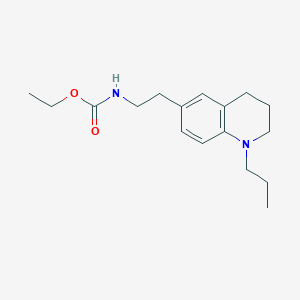
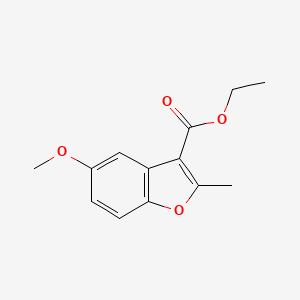

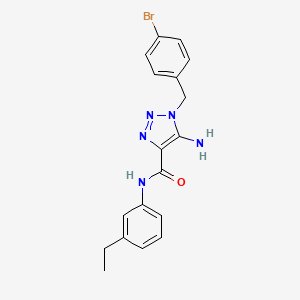
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)
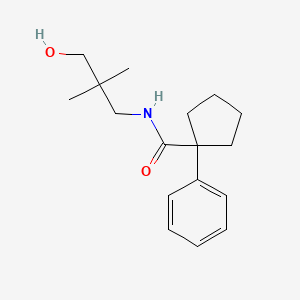
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2373093.png)
![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)

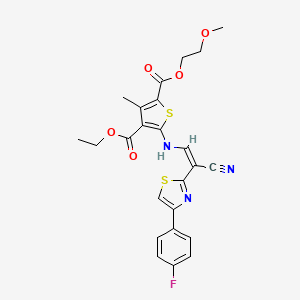
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)
